6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Description
Atomic Composition and Bonding Configuration
6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a tetrahydroisoquinoline derivative with a trifluoromethoxy substituent at the 6-position. Its molecular formula is C₁₀H₁₁ClF₃NO , with a molecular weight of 253.65 g/mol . The compound comprises a bicyclic tetrahydroisoquinoline core (a six-membered ring fused to a five-membered ring containing a nitrogen atom at position 1) and a trifluoromethoxy (-OCF₃) group attached to the aromatic ring at position 6. The hydrochloride salt form introduces a chloride counterion (Cl⁻), balancing the protonated nitrogen in the tetrahydroisoquinoline moiety.
The bonding configuration involves aromatic C–C bonds in the fused ring system, a single N–C bond in the tetrahydroisoquinoline structure, and an ether linkage (-O-) connecting the trifluoromethoxy group to the aromatic ring. The trifluoromethoxy group’s electron-withdrawing nature arises from the electronegative fluorine atoms, which influence the electronic properties of the molecule.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClF₃NO |
| Molecular Weight | 253.65 g/mol |
| SMILES | FC(F)(F)OC1=CC2=C(CNCC2)C=C1.[H]Cl |
| InChI Key | YSICEHWFFMXFAP-UHFFFAOYSA-N |
Stereochemical Features and Conformational Isomerism
The tetrahydroisoquinoline scaffold exhibits conformational flexibility due to the partially saturated six-membered ring. The nitrogen atom at position 1 is sp³ hybridized, allowing rotation around the N–C bond, which contributes to potential conformational isomerism. However, the rigid bicyclic structure limits free rotation, favoring specific chair-like conformations.
The trifluoromethoxy group at position 6 introduces steric and electronic constraints. The -OCF₃ group’s bulkiness may influence the preferred conformation of the tetrahydroisoquinoline ring, potentially stabilizing certain chair-like arrangements through van der Waals interactions. Computational studies on related tetrahydroisoquinoline derivatives suggest that substituents at the 6-position can modulate the energy barriers between conformers, though explicit data for this compound are limited.
In the hydrochloride form, protonation of the nitrogen atom enhances the rigidity of the bicyclic system, reducing conformational flexibility. The ionic interaction between the protonated nitrogen and the chloride counterion further stabilizes the structure, likely favoring a single dominant conformation in solution.
Crystallographic Analysis and Solid-State Packing Behavior
While direct crystallographic data for this compound are not explicitly reported in the provided sources, insights can be drawn from structurally related compounds. For example, crystallographic studies of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile reveal that tetrahydroisoquinoline derivatives often form three-dimensional networks through hydrogen bonding and C–H⋯π interactions.
In the hydrochloride form, the protonated nitrogen and chloride counterion are expected to participate in hydrogen bonding. The trifluoromethoxy group’s electronegative fluorine atoms may engage in weak intermolecular interactions (e.g., C–F⋯H or C–F⋯Cl), contributing to the crystal packing. Hirshfeld surface analysis, a technique used to map intermolecular interactions in related compounds, would highlight contributions from H⋯H, C⋯H/H⋯C, and N⋯H/H⋯N contacts.
Comparative Structural Analysis with Related Tetrahydroisoquinoline Derivatives
The structural features of this compound can be contrasted with other tetrahydroisoquinoline derivatives, such as:
6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 215798-14-4):
- Substituent: Trifluoromethyl (-CF₃) instead of trifluoromethoxy (-OCF₃).
- Electronic Effects: The -CF₃ group is more electron-withdrawing than -OCF₃ due to the absence of the oxygen atom’s lone pairs.
- Steric Profile: Both substituents are bulky, but -OCF₃ introduces additional oxygen-mediated interactions.
5,6-Dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS 73075-46-4):
- Substituents: Chlorine atoms at positions 5 and 6.
- Reactivity: The electron-withdrawing chlorine atoms enhance electrophilic aromatic substitution reactivity compared to the -OCF₃ group.
1,2,3,4-Tetrahydroisoquinoline (CAS 91-21-4):
- Core Structure: Unsubstituted tetrahydroisoquinoline.
- Flexibility: Greater conformational freedom due to the absence of substituents at the 6-position.
| Compound | Substituent | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 6-(Trifluoromethoxy)-THIQ HCl | -OCF₃ | 253.65 | Electron-withdrawing ether group |
| 6-(Trifluoromethyl)-THIQ HCl | -CF₃ | 237.65 | Stronger electron-withdrawing effect |
| 5,6-Dichloro-THIQ HCl | Cl at 5 and 6 | 238.54 | Halogen substituents for reactivity |
| Unsubstituted THIQ | None | 121.16 | Fully flexible bicyclic system |
The trifluoromethoxy substituent in the target compound combines moderate electron-withdrawing effects with steric bulk, distinguishing it from simpler halogenated or methylated derivatives. This substitution pattern may influence its reactivity in synthetic applications and interactions in biological systems.
Properties
IUPAC Name |
6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-2-1-8-6-14-4-3-7(8)5-9;/h1-2,5,14H,3-4,6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWCHBSGCYRZMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)OC(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxybenzene as a starting material.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Reaction Conditions and Data
Structural Considerations
-
Trifluoromethoxy Group : The OCF₃ substituent is electron-withdrawing, which may influence reactivity in subsequent reactions (e.g., directing electrophilic substitution).
-
Hydrochloride Salt Formation : Likely achieved by protonation of the tetrahydroisoquinoline nitrogen with HCl .
Research Findings and Challenges
-
Synthetic Flexibility : Tetrahydroisoquinolines are versatile scaffolds, with substitution patterns (e.g., methoxy, trifluoromethoxy) tunable via pre-cyclization amine or acylating agent selection .
-
Regioselectivity : Synthesis of substituted derivatives often requires careful control of reaction conditions to achieve desired regioselectivity (e.g., directing groups in nucleophilic aromatic substitution).
-
Analytical Data : LC-MS is commonly used to characterize tetrahydroisoquinoline derivatives (e.g., retention times and molecular ion peaks) .
Scientific Research Applications
Pharmaceutical Applications
Drug Development
This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethoxy group enhances the compound's pharmacological properties, making it suitable for developing drugs that modulate neurotransmitter systems.
Case Study: Neurotransmitter Modulation
Research has shown that derivatives of tetrahydroisoquinolines exhibit significant activity at dopamine receptors. For instance, a study highlighted that specific derivatives could act as biased agonists at D2 dopamine receptors, which may have implications for treating conditions like schizophrenia and Parkinson's disease .
Neuroscience Research
Mechanisms of Action
this compound is utilized in studies exploring neurotransmitter mechanisms. Its ability to influence neurotransmitter pathways aids researchers in understanding brain function and the potential development of treatments for mental health conditions.
Table: Neuropharmacological Effects
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| THIQ16 | D2 Dopamine | Biased Agonism | |
| I23 | Antimicrobial | EC50 14 μM against Pythium recalcitrans |
Analytical Chemistry
Detection and Quantification
In analytical chemistry, this compound is employed to detect and quantify isoquinoline derivatives. Its structural characteristics allow for enhanced accuracy in chemical analyses, making it a valuable tool in laboratories.
Methodology
Techniques such as high-performance liquid chromatography (HPLC) have been utilized to analyze the presence of this compound in various samples. The specificity provided by the trifluoromethoxy group aids in distinguishing it from other similar compounds.
Biochemical Studies
Enzyme Interactions
The compound plays a role in investigating enzyme interactions, contributing to the development of enzyme inhibitors. This application is particularly relevant in therapeutic contexts where modulation of enzyme activity is desired.
Example: Enzyme Inhibition Studies
Research has demonstrated the potential of tetrahydroisoquinoline derivatives to inhibit specific enzymes involved in metabolic pathways associated with diseases like cancer and diabetes .
Material Science
Novel Materials Development
Researchers are exploring the potential of this compound in creating novel materials with specific electronic properties. This application could lead to advancements in electronic devices and materials engineering.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The 6-position substituent significantly influences molecular weight, lipophilicity, and solubility. Key analogs and their properties are summarized below:
| Compound Name | Substituent (6-position) | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| 6-Trifluoromethyl-THIQ·HCl | -CF₃ | C₁₀H₁₁ClF₃N | 237.65 | High lipophilicity due to -CF₃ group |
| 6-Methoxy-THIQ·HCl | -OCH₃ | C₁₀H₁₄ClNO | 199.68 | Moderate polarity; improved solubility |
| 6-Chloro-THIQ·HCl | -Cl | C₉H₁₀ClN·HCl | 204.10 | Increased density; potential reactivity |
| 6-Bromo-THIQ·HCl | -Br | C₉H₁₁BrClN | 248.55 | Higher molecular weight; halogen bonding |
| 6-(2-Methoxyethoxy)-THIQ·HCl | -OCH₂CH₂OCH₃ | C₁₂H₁₇NO₂·HCl | 263.73 | Enhanced solubility via ether chain |
Key Observations :
- Electron-Withdrawing Groups : The -CF₃ group (in 6-Trifluoromethyl-THIQ·HCl) increases lipophilicity, which may enhance blood-brain barrier permeability compared to -OCH₃ or -Cl .
- Ether Chains : 6-(2-Methoxyethoxy)-THIQ·HCl (CID 69178897) demonstrates how extended oxygen-containing chains improve aqueous solubility, a critical factor for drug formulation .
Pharmacological Activity of Selected Analogs
While direct data for 6-TFMO-THIQ·HCl are unavailable, analogs with similar scaffolds exhibit diverse biological activities:
1-(4’-Dimethylaminophenyl)-6,7-Dimethoxy-THIQ·HCl
- Activity : Demonstrated potent analgesic and anti-inflammatory effects in preclinical models, surpassing metamizole sodium and diclofenac in efficacy .
- Mechanism: Likely involves modulation of inflammatory pathways (e.g., COX inhibition) due to the dimethylaminophenyl and dimethoxy groups .
6,7-Dimethoxy-THIQ·HCl
- Applications : Widely used as a synthetic intermediate. Neutralization of its hydrochloride salt yields the free base for further functionalization .
Norlaudanosine Hydrochloride (6,7-Dimethoxy-THIQ Derivative)
Structural Similarity and Commercial Availability
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be ensured?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination, with trifluoromethoxy group introduction requiring anhydrous conditions. For example, THF and triethylamine (EtN) are often used as solvents and bases to stabilize intermediates . Post-synthesis, purity is validated using HPLC (≥95% purity) and NMR spectroscopy to confirm structural integrity. Impurities such as residual solvents or unreacted precursors are monitored via GC-MS .
Q. How should this compound be stored to maintain stability for long-term studies?
- Methodology : Store at 0–6°C under inert gas (e.g., argon) to prevent hydrolysis of the trifluoromethoxy group. Lyophilized samples in amber vials minimize photodegradation. Stability studies under accelerated conditions (40°C/75% RH) can predict shelf life, with periodic NMR checks for degradation products like quinoline derivatives .
Q. What analytical techniques are critical for characterizing this compound in drug discovery workflows?
- Methodology :
- NMR : and NMR confirm substituent positions and fluorine environment.
- LC-MS : Quantifies isotopic patterns (e.g., /) and detects trace impurities.
- X-ray crystallography (if crystalline): Resolves stereochemical ambiguity, critical for receptor-binding studies .
Advanced Research Questions
Q. How can conflicting data on the compound’s reactivity under physiological pH be resolved?
- Methodology : Contradictions arise from trifluoromethoxy group lability in basic media. Design pH-dependent stability assays using buffered solutions (pH 4–9) and monitor degradation via UV-Vis or LC-MS. For instance, notes instability above pH 7, suggesting pre-formulation strategies (e.g., prodrugs) for in vivo applications . Compare kinetic data across studies to identify outliers caused by impurities or solvent interactions .
Q. What strategies optimize enantiomeric purity in asymmetric synthesis?
- Methodology : Use chiral auxiliaries (e.g., Evans oxazolidinones) or catalysts (e.g., BINAP-metal complexes) during ring closure. Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) separates enantiomers, while circular dichroism (CD) confirms absolute configuration. highlights diastereomer separation challenges, recommending recrystallization in polar solvents (e.g., ethanol/water) .
Q. How do substituent effects (e.g., trifluoromethoxy vs. methyl) influence biological activity in structure-activity relationship (SAR) studies?
- Methodology : Synthesize analogs (e.g., 6-methyl or 6-fluoro derivatives) and compare binding affinities via radioligand assays or surface plasmon resonance (SPR). Molecular docking simulations (e.g., AutoDock Vina) model interactions with target receptors like adrenergic or serotonin transporters. suggests trifluoromethoxy enhances metabolic stability over methyl groups in quinoline derivatives .
Q. What experimental designs mitigate side reactions during large-scale synthesis?
- Methodology : Implement flow chemistry to control exothermic steps (e.g., trifluoromethylation) and reduce byproducts. Process analytical technology (PAT) tools like inline FTIR monitor reaction progression. For example, notes that prolonged stirring in THF increases dimerization; optimizing residence time and temperature minimizes this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
